3-(4-Hydroxyphenyl)pyridine-2-carbonitrile

Vue d'ensemble

Description

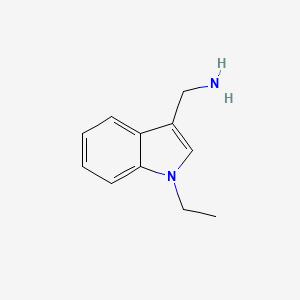

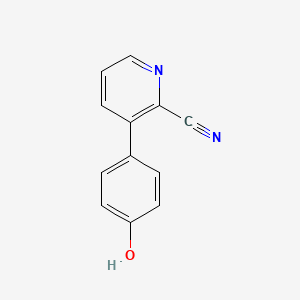

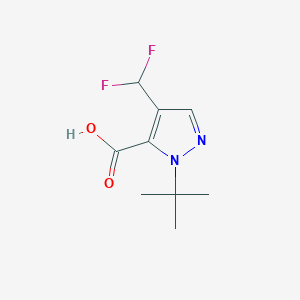

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1235035-68-3 and a molecular weight of 196.21 . Its IUPAC name is 3-(4-hydroxyphenyl)picolinonitrile .

Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is represented by the linear formula C12H8N2O . The InChI code for this compound is 1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile include a molecular weight of 196.21 .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Agents

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile: has been explored for its potential as a precursor in synthesizing biologically active compounds, particularly in the development of anticancer agents . Its structure allows for the creation of various derivatives that can be tested for their efficacy in inhibiting cancer cell growth.

Material Science: Organic Semiconductors

This compound plays a role in the synthesis of organic semiconductors . The pyridine and phenyl groups can be part of conjugated systems that are essential for the transport of charge in semiconductor materials, which are used in a variety of electronic devices.

Organic Field-Effect Transistors (OFETs)

The molecular structure of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is conducive to the development of OFETs . Its ability to facilitate electron transfer makes it a valuable component in the production of high-performance OFETs.

Organic Light-Emitting Diodes (OLEDs)

In the context of OLED technology, this compound can be utilized in the synthesis of emissive materials due to its potential to form complexes with metals, which are often used in the emissive layer of OLEDs .

Pharmacology: Drug Design

The hydroxyphenyl group in 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is structurally similar to naturally occurring bioactive molecules, making it a significant scaffold in drug design . It can be modified to enhance its interaction with biological targets, leading to the development of new therapeutic drugs.

Chemical Synthesis: Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling reactions as a boron reagent or a coupling partner due to its nitrile and phenolic functional groups, which are reactive sites for cross-coupling to form carbon-carbon bonds .

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZWLRZYPIHSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclohexyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2877519.png)

![Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2877523.png)

![2-(4-Methoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2877524.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2877527.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2877532.png)

![(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2877536.png)